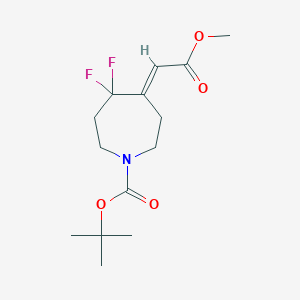

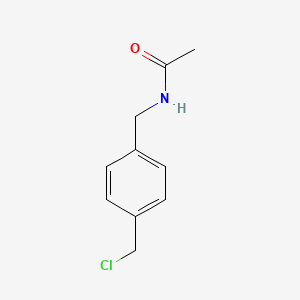

![molecular formula C20H24N2O4S2 B2391158 2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 895447-85-5](/img/structure/B2391158.png)

2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of thiophene derivatives often involves the use of acyl chlorides and heterocyclic amine derivatives . For example, Gaunda et al. synthesized some new derivatives of 3-[(2-substituted-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol derivatives .Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom . It is considered to be a structural alert with formula C4H4S . The molecular structure of thiophene derivatives can be confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR and elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of thiophene derivatives often involve direct lithiations and bromination reactions . These reactions are usually carried out at temperatures ranging from -78 °C to room temperature over a period of 1 to 24 hours based on the reactivity of the electrophile .Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications

Allosteric Enhancement of A1 Adenosine Receptors

Compounds similar to 2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, specifically 2-aminothiophene-3-carboxylates and carboxamides, have been evaluated as allosteric enhancers of A1 adenosine receptors. These compounds, including the tetrahydrobenzo[b]thiophene and tetrahydrocyclohepta[b]thiophenes with 3-carboxylates and carboxamides, exhibit potent and efficacious properties surpassing PD81,723, a known enhancer (Nikolakopoulos et al., 2006).

Potential Antitumor Activity

Various derivatives of tetrahydrothieno and hexahydrocycloocta thiophene carboxamides, including compounds structurally similar to this compound, have shown promising antitumor activity. For example, specific derivatives demonstrated significant activity against Mycobacterium tuberculosis (MTB), surpassing the efficacy of standard drugs like Ethambutol and Ciprofloxacin, indicating their potential as antimycobacterial agents (Nallangi et al., 2014).

Reactivity and Stability in Chemical Processes

The reactivity of compounds related to this compound in various chemical reactions has been investigated. For instance, oxalamide-based carbenes, which may include similar structures, show diverse reactivity patterns, including cyclopropanation and selenide formation. These compounds exhibit unique properties such as intense fluorescence and unexpected chemical stability, which are significant in the context of organic and organometallic chemistry (Braun et al., 2012).

Antibacterial and Antifungal Properties

Cycloalkylthiophene Schiff bases and their metal complexes, structurally related to the compound , have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds, including Ethyl 2-((1-hydroxynaphthalen-2-yl)methyleneamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate and their complexes, exhibited significant efficacy against various pathogenic strains, including Listeria monocytogenes and Staphylococcus aureus, demonstrating their potential as antimicrobial agents (Altundas et al., 2010).

Structure-Activity Relationship in HIV Inhibition

Vinylogous ureas, including derivatives of 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, have been identified as inhibitors of HIV-1 and HIV-2 reverse transcriptase's RNase H activity. A series of these compounds with modifications on the thiophene ring have been studied, revealing insights into their structure-activity relationship and their potential role in HIV treatment (Chung et al., 2010).

Mechanism of Action

While the specific mechanism of action for “2-(3-tosylpropanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is not mentioned in the sources, thiophene derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Future Directions

Thiophene and its derivatives have shown promising developments towards new technologies in electronics and have a wide variety of applications including agrochemical and pharmaceutical fields . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . Future research could focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name |

2-[3-(4-methylphenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O4S2/c1-13-7-9-14(10-8-13)28(25,26)12-11-17(23)22-20-18(19(21)24)15-5-3-2-4-6-16(15)27-20/h7-10H,2-6,11-12H2,1H3,(H2,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPFIKKVKLDXLBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

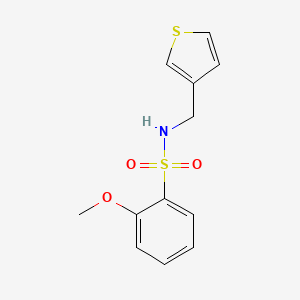

![(Z)-methyl 4-(((1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1H-thieno[3,2-c][1,2]thiazin-3(4H)-ylidene)methyl)amino)benzoate](/img/structure/B2391077.png)

![1-(4-Methylpyridin-3-yl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2391084.png)

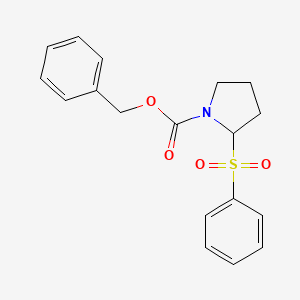

![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2391085.png)

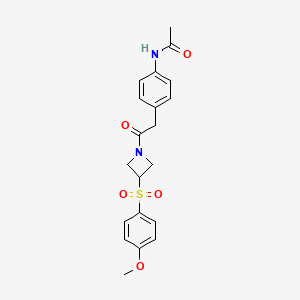

![8-fluoro-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2391087.png)

![5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2391090.png)

![3-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2391092.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2391094.png)

![1,7,8-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2391096.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2391098.png)